![molecular formula C21H17BrN2O3 B3313461 3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946367-47-1](/img/structure/B3313461.png)
3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Overview
Description
3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the tetrahydroquinoline family and has been studied extensively for its pharmacological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This involves a resonance-stabilized carbocation . The compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that indole derivatives can affect a broad range of biochemical pathways, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to possess diverse biological activities , suggesting that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit the activity of certain enzymes and proteins involved in the disease process. However, the limitations of using this compound include its low yield in the synthesis method and its unknown mechanism of action.
Future Directions
There are several future directions for the study of 3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to conduct more preclinical and clinical studies to evaluate its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis method to increase the yield of the compound.
Scientific Research Applications
3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
3-bromo-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQMJJFIXHSDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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